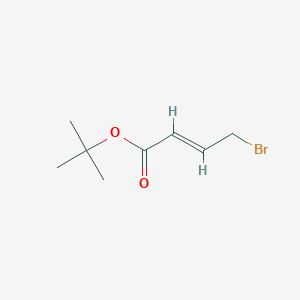

(E)-tert-Butyl 4-bromobut-2-enoate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (E)-4-bromobut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrO2/c1-8(2,3)11-7(10)5-4-6-9/h4-5H,6H2,1-3H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJWISYPNGDTPOP-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C=CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)/C=C/CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86606-04-4 | |

| Record name | tert-Butyl (2E)-4-bromo-2-butenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086606044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-butyl (2E)-4-bromobut-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-Butyl (2E)-4-bromo-2-butenoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VCZ9QG94B9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for E Tert Butyl 4 Bromobut 2 Enoate

Esterification Approaches to the tert-Butyl Butenoate Core

A key step in many synthetic routes towards (E)-tert-butyl 4-bromobut-2-enoate is the formation of the tert-butyl ester of a butenoic acid derivative. This is typically accomplished through acid-catalyzed esterification.

Acid-Catalyzed Esterification of Butenoic Acid Derivatives

The formation of tert-butyl esters through traditional acid-catalyzed methods, such as the Fischer esterification, presents unique challenges due to the tertiary nature of the alcohol. The high reactivity of tert-butanol under acidic conditions can lead to rapid dehydration to form isobutylene, which can compete with the desired esterification reaction asianpubs.orgwikipedia.org.

The general mechanism for acid-catalyzed esterification involves the protonation of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. This is followed by the elimination of water to yield the ester researchgate.net. To favor the formation of the ester, the reaction is often carried out with an excess of one of the reactants or by removing water as it is formed unavarra.es.

In the context of synthesizing the precursor to this compound, but-2-enoic acid (crotonic acid) would be reacted with tert-butanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid missouri.edumasterorganicchemistry.com. The use of heterogeneous catalysts, like silicotungstic acid supported on bentonite, has also been explored for the esterification of tert-butanol with other carboxylic acids, offering advantages in terms of catalyst separation and reusability asianpubs.orgwikipedia.org.

| Reactant 1 | Reactant 2 | Catalyst | Key Considerations |

| But-2-enoic acid | tert-Butanol | Strong acid (e.g., H₂SO₄, PTSA) | Potential for tert-butanol dehydration to isobutylene. asianpubs.orgwikipedia.org |

| But-2-enoic acid | tert-Butanol | Heterogeneous acid catalyst | Easier catalyst removal and potential for recycling. asianpubs.orgwikipedia.org |

Selective Bromination Strategies

Once the (E)-tert-butyl but-2-enoate core is established, the next critical step is the selective introduction of a bromine atom at the C4 position.

Allylic Bromination of (E)-tert-Butyl But-2-enoate via N-Bromosuccinimide (NBS) Initiated Reactions

A widely employed method for the selective bromination of the allylic position of alkenes is the Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and often under irradiation with light youtube.comchemistrysteps.comresearchgate.net. This method is particularly effective for the synthesis of this compound from (E)-tert-butyl but-2-enoate.

The reaction proceeds via a free-radical chain mechanism researchgate.netsmolecule.com. The initiator promotes the formation of a bromine radical, which then abstracts a hydrogen atom from the allylic position of the butenoate ester. This results in the formation of a resonance-stabilized allylic radical. This radical then reacts with a molecule of bromine, which is present in low concentrations, to yield the desired allylic bromide and a new bromine radical, thus propagating the chain reaction smolecule.com. The use of NBS is advantageous as it maintains a low concentration of bromine and hydrogen bromide in the reaction mixture, which helps to minimize competing electrophilic addition reactions to the double bond chemistrysteps.comsmolecule.com.

A typical procedure involves refluxing a solution of (E)-tert-butyl but-2-enoate with NBS and a catalytic amount of AIBN in a non-polar solvent like carbon tetrachloride rsc.org.

| Substrate | Reagent | Initiator | Solvent | Key Features |

| (E)-tert-Butyl but-2-enoate | N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | Carbon Tetrachloride | Radical chain mechanism, selective for allylic position. researchgate.netsmolecule.com |

Alkylation-Bromination Sequences

Another plausible, though less commonly detailed in the literature for this specific compound, synthetic approach involves an alkylation step followed by bromination. In such a sequence, a suitable nucleophile could be alkylated with a substrate already containing a leaving group, followed by a subsequent bromination step to introduce the bromine atom at the desired position.

Expedited Synthesis Protocols

One-Pot Alkylation/Aza-Michael Cascade Reactions

Recent synthetic methodologies have explored the use of one-pot reactions that combine multiple steps, such as alkylation and aza-Michael cascade reactions, to simplify the synthesis of complex molecules nih.gov. The aza-Michael reaction involves the addition of an amine nucleophile to an α,β-unsaturated carbonyl compound researchgate.netresearchgate.net. A cascade reaction, in this context, would involve an initial alkylation event that generates a substrate suitable for a subsequent intramolecular or intermolecular aza-Michael addition, all within the same reaction vessel without the isolation of intermediates.

While the direct application of a one-pot alkylation/aza-Michael cascade reaction for the synthesis of this compound is not extensively documented, this approach represents a modern and efficient strategy for the construction of highly functionalized molecules nih.gov. The development of such a protocol would likely involve the careful selection of starting materials and reaction conditions to facilitate the desired sequence of bond-forming events.

Analogous Synthetic Routes and Precursors for Related Bromobutenoates

The synthesis of bromobutenoate derivatives often employs common strategies, primarily involving the introduction of a bromine atom at the allylic position of a corresponding butenoate precursor. This transformation is typically achieved through radical-mediated reactions, which offer selectivity for the carbon adjacent to the double bond.

A prevalent and efficient method for synthesizing Ethyl (E)-4-bromobut-2-enoate, also known as ethyl 4-bromocrotonate, is through the allylic bromination of ethyl crotonate. This reaction selectively substitutes a hydrogen atom on the methyl group (the allylic position) with a bromine atom. The Wohl-Ziegler reaction, which uses N-Bromosuccinimide (NBS) in the presence of a radical initiator, is ideally suited for this purpose as it provides a low, steady concentration of bromine radicals, minimizing competing reactions such as addition to the double bond.

The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) and initiated by light or a chemical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The mixture is heated to facilitate the homolytic cleavage of the N-Br bond in NBS, starting the radical chain reaction. The resulting succinimide byproduct is insoluble in CCl₄ and can be easily removed by filtration. The final product is then purified by vacuum distillation.

Table 1: Synthesis of Ethyl (E)-4-bromobut-2-enoate via Allylic Bromination

| Reactants | Reagents & Conditions | Product | Yield |

| Ethyl crotonate | 1. N-Bromosuccinimide (NBS) 2. Benzoyl peroxide (initiator) 3. Carbon tetrachloride (solvent) 4. Reflux | Ethyl (E)-4-bromobut-2-enoate | ~68% |

A similar strategy can be applied to synthesize derivatives. For example, ethyl 4-bromo-3-methylbut-2-enoate is prepared from ethyl 3,3-dimethylacrylate. In this case, N-bromosuccinimide and a catalytic amount of AIBN are added to a solution of the ester in carbon tetrachloride, and the mixture is heated under reflux for several hours guidechem.com. After workup, the product is isolated, typically as a mixture of (E) and (Z) isomers guidechem.com.

Table 2: Synthesis of Ethyl 4-bromo-3-methylbut-2-enoate

| Reactant | Reagents & Conditions | Product |

| Ethyl 3,3-dimethylacrylate | 1. N-Bromosuccinimide (NBS) 2. Azobisisobutyronitrile (AIBN) 3. Carbon tetrachloride (solvent) 4. Reflux, 3h | (E/Z)-Ethyl 4-bromo-3-methylbut-2-enoate |

The conversion of Methyl (E)-4-bromobut-2-enoate to (E)-4-bromobut-2-enoic Acid Chloride is a two-step process. This transformation is valuable as acid chlorides are highly reactive intermediates, readily participating in nucleophilic acyl substitution reactions to form a variety of other carboxylic acid derivatives.

Step 1: Hydrolysis of Methyl (E)-4-bromobut-2-enoate

The first step is the hydrolysis of the methyl ester to the corresponding carboxylic acid, (E)-4-bromobut-2-enoic acid. This is a standard saponification reaction, typically achieved by treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or lithium hydroxide, followed by acidification. The reaction proceeds through nucleophilic attack of the hydroxide ion on the ester carbonyl, leading to the formation of a carboxylate salt. Subsequent workup with a strong acid, like hydrochloric acid, protonates the carboxylate to yield the final carboxylic acid.

Step 2: Conversion of (E)-4-bromobut-2-enoic Acid to the Acid Chloride

The second step involves the conversion of the resulting (E)-4-bromobut-2-enoic acid into the more reactive acid chloride, (E)-4-bromobut-2-enoyl chloride. A common and effective reagent for this transformation is thionyl chloride (SOCl₂). The reaction is typically performed by heating the carboxylic acid, either neat or in an inert solvent, with an excess of thionyl chloride. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. After the reaction is complete, the excess thionyl chloride is removed by distillation or under reduced pressure to yield the crude acid chloride, which can be further purified if necessary.

Table 3: Two-Step Synthesis of (E)-4-bromobut-2-enoyl Chloride

| Step | Starting Material | Reagents & Conditions | Intermediate/Product |

| 1. Hydrolysis | Methyl (E)-4-bromobut-2-enoate | 1. NaOH(aq) or LiOH(aq) 2. H₃O⁺ (acidification) | (E)-4-bromobut-2-enoic acid |

| 2. Chlorination | (E)-4-bromobut-2-enoic acid | 1. Thionyl chloride (SOCl₂) 2. Heat | (E)-4-bromobut-2-enoyl chloride |

Mechanistic and Stereochemical Aspects of E Tert Butyl 4 Bromobut 2 Enoate Reactivity

Nucleophilic Substitution Reactions at the Bromine Center

The presence of a bromine atom at the allylic position makes (E)-tert-Butyl 4-bromobut-2-enoate susceptible to nucleophilic substitution reactions. These reactions typically proceed via an S(_N)2 mechanism, which has significant stereochemical implications.

Stereoselective Displacement of Bromide with Diverse Nucleophiles

The reaction of this compound with nucleophiles at the C-4 position is a classic example of an S(_N)2 reaction. A fundamental principle of the S(_N)2 mechanism is the inversion of stereochemistry at the reaction center. This occurs because the nucleophile attacks the carbon atom from the side opposite to the leaving group (the bromide ion). This "backside attack" leads to a predictable and controlled stereochemical outcome, which is a powerful tool in asymmetric synthesis.

While specific studies detailing a wide array of nucleophiles with this compound are not extensively documented in readily available literature, the general principles of S(_N)2 reactions are well-established. The reactivity of the nucleophile plays a crucial role; stronger nucleophiles will facilitate the displacement of the bromide more efficiently.

| Nucleophile Category | Example Nucleophile | Expected Reactivity |

| Carbon Nucleophiles | Grignard Reagents, Organolithium Compounds | High |

| Nitrogen Nucleophiles | Amines, Azides | Moderate to High |

| Oxygen Nucleophiles | Hydroxides, Alkoxides | Moderate |

| Sulfur Nucleophiles | Thiols, Thiolates | High |

It is important to note that the reaction conditions, such as the choice of solvent and temperature, can significantly influence the rate and outcome of these substitution reactions.

Formation of Ether Linkages with Phenolic Hydroxyl Groups Under Basic Conditions

The formation of ether linkages through the reaction of this compound with phenolic hydroxyl groups represents a specific and synthetically useful application of its reactivity. Under basic conditions, the phenol (B47542) is deprotonated to form a more nucleophilic phenoxide ion. This phenoxide can then act as a nucleophile, attacking the carbon bearing the bromine atom to displace the bromide and form an aryl ether.

The reaction is typically carried out in the presence of a base such as sodium hydroxide (B78521) or potassium carbonate. The base serves to deprotonate the phenol, thereby increasing its nucleophilicity. The general mechanism involves the attack of the phenoxide on the electrophilic C-4 carbon, leading to the formation of the corresponding (E)-tert-butyl 4-phenoxybut-2-enoate. The stereochemistry at the double bond is generally retained during this process.

Strategies for Selective Substitution Without Ester Cleavage

A significant challenge in the reactions of this compound is the potential for cleavage of the tert-butyl ester group, especially under strongly acidic or basic conditions. The tert-butyl group is known to be labile and can be removed to form the corresponding carboxylic acid. Therefore, strategies for achieving selective nucleophilic substitution at the C-4 position without affecting the ester functionality are crucial for the successful application of this reagent.

One key strategy is the careful selection of reaction conditions. Using milder bases and controlling the reaction temperature can help to minimize ester cleavage. For instance, using a weaker base like potassium carbonate instead of a strong base like sodium hydroxide can be effective. Additionally, the choice of solvent can play a role, with aprotic solvents often being preferred.

Another approach involves the use of protecting groups, although this adds extra steps to the synthetic sequence. A more direct method is to employ reaction conditions that are known to be selective for the desired transformation. For example, specific catalysts or reaction promoters can be used to enhance the rate of the desired substitution reaction relative to the undesired ester cleavage.

Conjugate Addition Chemistry: Michael Acceptor Properties

The electron-withdrawing nature of the ester group in this compound polarizes the carbon-carbon double bond, making the β-carbon electrophilic. This renders the compound an excellent Michael acceptor, susceptible to attack by a wide range of nucleophiles in a conjugate or 1,4-addition reaction. wikipedia.org

This compound as an Electron-Deficient Dienophile in Michael Additions

In the context of Michael additions, this compound acts as an electron-deficient alkene, readily reacting with soft nucleophiles. capes.gov.brmasterorganicchemistry.com The general mechanism involves the addition of a nucleophile to the β-carbon of the α,β-unsaturated ester. wikipedia.orgmasterorganicchemistry.com This initial addition generates an enolate intermediate, which is then protonated to yield the final 1,4-adduct. masterorganicchemistry.com

The reactivity of the Michael acceptor is enhanced by the presence of the electron-withdrawing ester group. This polarization of the double bond is key to the success of the Michael addition. Common nucleophiles (Michael donors) used in these reactions include enolates, amines, thiols, and organocuprates. masterorganicchemistry.com

| Michael Donor Type | Example |

| Carbon Nucleophiles | Malonates, Cyanoacetates |

| Nitrogen Nucleophiles | Primary and Secondary Amines |

| Sulfur Nucleophiles | Thiols |

| Organometallic Reagents | Gilman Reagents (Organocuprates) |

The choice of nucleophile and reaction conditions can influence the stereochemical outcome of the reaction, potentially leading to the formation of new stereocenters at the α and β positions of the original double bond.

Mechanistic Studies of Michael Addition Reactions Utilizing the Compound

While specific mechanistic studies focusing solely on this compound are not extensively reported, the general mechanism of the Michael addition is well-understood. The reaction proceeds in a conjugate fashion, where the nucleophile adds to the β-carbon of the α,β-unsaturated system. wikipedia.org

The initial step is the nucleophilic attack on the β-carbon, which breaks the carbon-carbon π-bond and forms a new carbon-nucleophile bond. The electrons from the π-bond are pushed onto the α-carbon, forming an enolate intermediate. This enolate is stabilized by resonance, with the negative charge delocalized onto the oxygen atom of the carbonyl group. In the final step, the enolate is protonated, typically by the solvent or a mild acid added during workup, to give the final 1,4-addition product. masterorganicchemistry.com

The stereochemistry of the Michael addition can be complex, and the diastereoselectivity of the reaction depends on various factors, including the nature of the Michael acceptor, the nucleophile, the solvent, and the presence of any chiral catalysts or auxiliaries.

Regioselective Formation of Carbon-Carbon Bonds via Nucleophilic Attack

The formation of new carbon-carbon bonds using this compound can proceed through different pathways, primarily dictated by the nature of the nucleophile and the reaction conditions. The presence of two electrophilic centers, the β-carbon of the Michael system and the γ-carbon bearing the bromine atom, allows for potential competition between 1,4-conjugate addition (Michael addition) and direct SN2 substitution.

Generally, soft nucleophiles, such as enamines or organocuprates, are expected to favor the 1,4-conjugate addition pathway, leading to the formation of a carbon-carbon bond at the β-position. This regioselectivity is governed by the principles of hard and soft acid and base (HSAB) theory, where the soft nucleophile prefers to attack the softer electrophilic β-carbon.

Conversely, hard nucleophiles, such as organolithium reagents or Grignard reagents, may preferentially attack the harder carbonyl carbon (1,2-addition) or undergo SN2 substitution at the γ-position. The stereochemistry of the (E)-double bond is typically retained in these substitution reactions. The choice of solvent and temperature can also influence the regiochemical outcome. For instance, polar aprotic solvents may favor SN2 reactions, while non-polar solvents might favor conjugate addition. While specific studies detailing a broad range of nucleophiles with this compound are not extensively documented in readily available literature, the general principles of α,β-unsaturated system reactivity provide a predictive framework for its behavior.

Intramolecular Vinylogous Michael Reaction Pathways for Cyclization

The structure of this compound is amenable to intramolecular cyclization reactions, particularly through a vinylogous Michael reaction pathway. This type of reaction involves the intramolecular attack of a nucleophile, tethered to the main chain, onto the β-carbon of the α,β-unsaturated ester. The term "vinylogous" refers to the transmission of electronic effects through the conjugated π-system of the double bond.

For such a cyclization to occur, a precursor must be synthesized where a nucleophilic center is attached to a molecule that can be subsequently linked to the this compound framework, or a nucleophile is introduced to a derivative of the butenoate. The reaction would then proceed via an intramolecular conjugate addition. For example, if a carbon nucleophile, such as an enolate, is generated at a suitable position within a molecule attached to the butenoate ester, it can attack the β-carbon, leading to the formation of a cyclic structure. The size of the ring formed would depend on the length of the tether connecting the nucleophilic center to the butenoate moiety. Although specific examples detailing the intramolecular vinylogous Michael reaction of this compound itself are not prevalent in the surveyed literature, this pathway remains a plausible and powerful strategy for the synthesis of cyclic compounds from this versatile starting material.

Cyclization Reactions Involving the Alkene Moiety

The carbon-carbon double bond in this compound is a key feature that can participate in various cyclization reactions, leading to the formation of diverse ring structures. These transformations often involve transition metal catalysis, which can activate the alkene moiety towards different modes of ring closure.

Formation of Diverse Ring Structures

Palladium-catalyzed reactions are particularly prominent in mediating the cyclization of substrates containing alkene functionalities. While specific examples utilizing this compound are not extensively reported, analogous systems demonstrate the potential for such transformations. For instance, palladium-catalyzed annulation reactions can be employed to construct cyclopentene (B43876) derivatives. In a hypothetical scenario, the reaction of this compound with a suitable coupling partner in the presence of a palladium catalyst could initiate a cascade process involving the alkene, leading to the formation of a five-membered ring.

Furthermore, radical cyclizations offer another avenue for the formation of cyclic structures. The generation of a radical species at a position that can interact with the double bond can initiate an intramolecular cyclization. The regioselectivity of such a reaction would be governed by the stability of the resulting radical intermediates, often following Baldwin's rules. These cyclization strategies highlight the potential of the alkene moiety in this compound to serve as a linchpin in the synthesis of complex cyclic molecules.

Cross-Coupling Reactions

The allylic bromide functionality in this compound makes it a suitable substrate for various cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling Protocols with Related Methyl (E)-4-bromobut-2-enoate

While the Suzuki coupling of this compound itself is not widely documented, extensive research has been conducted on the closely related methyl (E)-4-bromobut-2-enoate. The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and commercial availability of boronic acids.

A significant advancement in Suzuki coupling methodologies has been the development of ligand-free palladium-catalyzed approaches. Traditional Suzuki couplings often require the use of phosphine (B1218219) ligands to stabilize the palladium catalyst and facilitate the catalytic cycle. However, these ligands can be expensive, air-sensitive, and toxic. Ligand-free protocols offer a more economical and environmentally friendly alternative.

Research has demonstrated the successful ligand-free Suzuki-Miyaura cross-coupling of methyl (E)-4-bromobut-2-enoate with various arylboronic acids. acs.org These reactions are typically carried out in the presence of a palladium salt, such as palladium(II) acetate, and a base. The absence of an external ligand simplifies the reaction setup and purification process.

A study by Catino and coworkers in 2012 detailed an efficient ligand-free Suzuki coupling protocol for uniting methyl (E)-4-bromobut-2-enoate with several arylboronic acids. acs.org This method resulted in the synthesis of a variety of functionalized methyl 4-arylcrotonates in high to excellent yields under mild conditions. acs.org The development of such ligand-free approaches expands the utility of these butenoate building blocks in the synthesis of complex molecules, including those with potential biological activity. acs.org

| Arylboronic Acid | Product | Yield (%) |

|---|---|---|

| Phenylboronic acid | Methyl (E)-4-phenylbut-2-enoate | 85 |

| 4-Methoxyphenylboronic acid | Methyl (E)-4-(4-methoxyphenyl)but-2-enoate | 92 |

| 4-Chlorophenylboronic acid | Methyl (E)-4-(4-chlorophenyl)but-2-enoate | 88 |

| 4-Fluorophenylboronic acid | Methyl (E)-4-(4-fluorophenyl)but-2-enoate | 90 |

| 3-Methoxyphenylboronic acid | Methyl (E)-4-(3-methoxyphenyl)but-2-enoate | 87 |

| 2-Naphthylboronic acid | Methyl (E)-4-(naphthalen-2-yl)but-2-enoate | 84 |

Wittig-Type Olefination Contexts for (E)-α,β-Unsaturated Esters

The synthesis of α,β-unsaturated esters, including the (E)-isomer of tert-butyl 4-bromobut-2-enoate, often relies on olefination reactions. The Wittig reaction and its modifications are cornerstone methods for achieving this transformation.

The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. wikipedia.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. To favor the formation of the (E)-isomer of an α,β-unsaturated ester, a stabilized ylide is typically employed. wikipedia.orgorganic-chemistry.org Stabilized ylides contain an electron-withdrawing group, such as an ester, on the carbanionic center. This delocalization of the negative charge makes the ylide less reactive and more thermodynamically stable.

The mechanism for the reaction with a stabilized ylide is thought to proceed through a series of reversible steps, allowing for equilibration to the more thermodynamically stable trans-oxaphosphetane intermediate, which then collapses to form the (E)-alkene. wikipedia.org

Key strategies to promote (E)-isomer preference include:

Use of Stabilized Ylides: The presence of an ester group, as in (carbo-tert-butoxymethylene)triphenylphosphorane, leads to a strong preference for the (E)-alkene. commonorganicchemistry.com

Reaction Conditions: The use of non-salt-forming conditions (e.g., aprotic solvents and bases like NaH or K2CO3) can enhance (E)-selectivity. organic-chemistry.orgnih.gov In some cases, the presence of soluble lithium salts can decrease (E)-selectivity by promoting the formation of a cis-oxaphosphetane. wikipedia.org

Schlosser Modification: For non-stabilized ylides that typically favor the (Z)-alkene, the Schlosser modification can be used to obtain the (E)-isomer. This involves the use of a strong base at low temperatures to deprotonate the betaine (B1666868) intermediate, followed by protonation to form the more stable threo-betaine, which then eliminates to the (E)-alkene. wikipedia.org

The Horner–Wadsworth–Emmons (HWE) reaction is a widely used alternative to the Wittig reaction for the synthesis of α,β-unsaturated esters and also strongly favors the formation of the (E)-isomer. wikipedia.orgnrochemistry.com This reaction utilizes a phosphonate-stabilized carbanion, which is generated by treating a phosphonate (B1237965) ester with a base. wikipedia.orgyoutube.com

Table 2: Comparison of Wittig and Horner–Wadsworth–Emmons Reactions for (E)-α,β-Unsaturated Ester Synthesis

| Feature | Wittig Reaction (with Stabilized Ylide) | Horner–Wadsworth–Emmons (HWE) Reaction |

| Phosphorus Reagent | Phosphonium ylide (e.g., Ph₃P=CHCO₂tBu) | Phosphonate carbanion (e.g., (EtO)₂P(O)CH⁻CO₂tBu) |

| Byproduct | Triphenylphosphine (B44618) oxide | Water-soluble phosphate (B84403) ester |

| Byproduct Removal | Often requires chromatography | Typically removed by aqueous extraction |

| Reactivity of Reagent | Less nucleophilic | More nucleophilic and more basic |

| Reaction with Ketones | Can be sluggish, especially with hindered ketones | Generally reacts well with both aldehydes and ketones |

| Stereoselectivity | Good to excellent for (E)-isomer | Excellent for (E)-isomer |

The HWE reaction offers several advantages over the Wittig reaction for the synthesis of (E)-α,β-unsaturated esters like this compound. The phosphonate carbanions are generally more nucleophilic than the corresponding stabilized Wittig ylides, leading to faster reactions and better yields, especially with sterically hindered aldehydes or ketones. wikipedia.org A significant practical advantage of the HWE reaction is that the phosphate byproduct is water-soluble, making its removal from the reaction mixture much simpler than the often-difficult separation of triphenylphosphine oxide in the Wittig reaction. wikipedia.org

Furthermore, the synthesis of (E)-α-bromoacrylates, which are structurally related to the target compound, has been efficiently achieved with high (E)-selectivity using an HWE approach with tert-butyl (diphenylphosphono)bromoacetate. nih.gov This underscores the utility of the HWE reaction in preparing such functionalized α,β-unsaturated esters.

Strategic Applications of E Tert Butyl 4 Bromobut 2 Enoate As a Versatile Synthetic Building Block

Synthesis of Complex Organic Molecules

The dual reactivity of (E)-tert-Butyl 4-bromobut-2-enoate makes it an important intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals. The α,β-unsaturated system acts as a Michael acceptor, allowing for the introduction of various substituents at the β-position. makingmolecules.compressbooks.pubwikipedia.org Simultaneously, the allylic bromide is a potent electrophile, susceptible to nucleophilic substitution, which enables the formation of new carbon-carbon and carbon-heteroatom bonds. This compound can be used in multi-step syntheses where its different functional groups are addressed sequentially to build intricate molecular frameworks. For example, a conjugate addition reaction can be followed by an intramolecular cyclization involving the bromide, leading to carbocyclic and heterocyclic systems.

Construction of Heterocyclic Systems

The functional group array in this compound is well-suited for the construction of various heterocyclic rings, which are core structures in many biologically active compounds.

While direct, published syntheses of tetrahydroquinolines specifically from this compound are not widespread in readily available literature, its structure lends itself to plausible synthetic strategies for this and other nitrogen-containing heterocycles. Tetrahydroquinolines are privileged scaffolds in medicinal chemistry. wikipedia.org A general approach could involve the reaction of the butenoate with an aniline (B41778) derivative. A potential pathway might start with a conjugate addition of the aniline nitrogen to the β-position of the butenoate. Subsequent intramolecular N-alkylation, where the nitrogen attacks the carbon bearing the bromine atom, would form the six-membered ring characteristic of the tetrahydroquinoline core. The specific reaction conditions would be critical to control the desired reaction sequence and stereochemistry.

Derivatization to Functionalized Alkenes

The carbon-carbon double bond in this compound can be selectively modified through various addition reactions to yield highly functionalized acyclic molecules.

The hydroboration-oxidation of α,β-unsaturated esters is a known transformation that can proceed via 1,4-addition of the borane (B79455) reagent across the conjugated system. researchgate.netrsc.org In this pathway, the boron atom adds to the β-carbon, and a hydrogen atom adds to the α-carbon. Subsequent oxidation of the resulting organoborane intermediate, typically with hydrogen peroxide and a base, replaces the boron atom with a hydroxyl group. researchgate.netambeed.com Applying this to this compound would be expected to yield tert-butyl 4-bromo-3-hydroxybutanoate. This reaction converts the unsaturated ester into a functionalized saturated ester containing both a hydroxyl group and a bromine atom, which can be used for further synthetic manipulations. The regioselectivity for 1,4-addition over 1,2-addition (to the carbonyl) is a key feature of this reaction for α,β-unsaturated systems. rsc.org

Table 1: Hydroboration-Oxidation of this compound

| Reactant | Reagents | Expected Product |

| This compound | 1. Borane (BH₃) or its equivalent2. Hydrogen Peroxide (H₂O₂), Base (e.g., NaOH) | tert-Butyl 4-bromo-3-hydroxybutanoate |

The alkene in this compound can undergo epoxidation to form a highly reactive oxirane ring. This reaction is commonly carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The presence of the allylic bromine may influence the stereochemical outcome of the epoxidation. The resulting product, tert-butyl 3-bromo-2,3-epoxybutanoate, is a versatile intermediate. The epoxide ring can be opened by various nucleophiles, and the bromine atom provides an additional handle for substitution or elimination reactions, enabling the synthesis of densely functionalized products. acs.orgrsc.org The epoxidation of allylic alcohols often proceeds with high diastereoselectivity due to hydrogen bonding directing the oxidant; while this specific directing effect is absent here, the electronic and steric properties of the ester and bromide substituents guide the reaction. wikipedia.orglibretexts.org

Table 2: Epoxidation of this compound

| Reactant | Reagent | Expected Product |

| This compound | meta-Chloroperoxybenzoic acid (m-CPBA) | tert-Butyl (2R,3S)-3-(bromomethyl)oxirane-2-carboxylate (as a racemic mixture) |

Generation of Conjugate Addition Products for Diverse Applications

Conjugate addition, or Michael addition, is a key reaction for α,β-unsaturated carbonyl compounds like this compound. makingmolecules.comwikipedia.org The electron-withdrawing ester group polarizes the double bond, rendering the β-carbon electrophilic and susceptible to attack by a wide range of soft nucleophiles. pressbooks.publibretexts.org This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

The products of conjugate addition retain the bromine atom, allowing for subsequent transformations. For example, after a nucleophile adds to the β-position, the resulting enolate can be protonated to give the 1,4-adduct. This product, now a γ-bromo ester functionalized at the β-position, can undergo intramolecular cyclization to form cyclopropanes or other ring systems, or the bromide can be displaced by another nucleophile. The versatility of the nucleophiles that can be employed makes this a highly valuable strategy for creating diverse molecular structures.

Table 3: Conjugate Addition Reactions with this compound

| Nucleophile (Nu⁻) | Reagent Example | General Product Structure |

| Amine | R₂NH (e.g., Diethylamine) | tert-Butyl 3-(dialkylamino)-4-bromobutanoate |

| Thiolate | RSH (e.g., Thiophenol) + Base | tert-Butyl 4-bromo-3-(arylthio)butanoate |

| Enolate | Malonic Ester + Base | tert-Butyl 4-bromo-3-(dialkoxycarbonylmethyl)butanoate |

| Organocuprate | R₂CuLi (e.g., (CH₃)₂CuLi) | tert-Butyl 4-bromo-3-methylbutanoate |

Precursor for α,β-Unsaturated Esters with Tethered Nucleophiles

The strategic placement of both a Michael acceptor and an alkylating agent within the structure of this compound makes it an ideal starting material for the synthesis of α,β-unsaturated esters that are appended with a nucleophilic group. This is typically achieved through the initial substitution of the bromine atom with a bifunctional molecule containing a nucleophilic moiety, such as an amino acid or an amino alcohol. The resulting intermediate then possesses both the α,β-unsaturated ester and a tethered nucleophile, setting the stage for subsequent intramolecular reactions.

A key transformation in this context is the intramolecular Michael addition, also known as an aza-Michael addition when a nitrogen nucleophile is involved. This cyclization reaction leads to the formation of various heterocyclic systems, which are prevalent scaffolds in pharmaceuticals and natural products. The stereochemical outcome of this cyclization is often of paramount importance, and significant research efforts have been directed towards achieving high levels of diastereoselectivity and enantioselectivity.

Detailed Research Findings

While direct literature on the use of this compound for this specific purpose is not extensively documented, the principles can be illustrated by analogous transformations. For instance, the synthesis of chiral morpholin-2-ones has been achieved through the reaction of α,β-unsaturated esters with amino alcohols. researchgate.netnih.gov These reactions often proceed through a domino [4+2] heteroannulation followed by a rearrangement, or via a direct intramolecular cyclization. researchgate.net

In a representative, albeit analogous, synthetic approach, the reaction of an α,β-unsaturated ester with an amino alcohol can be envisioned. The initial step would involve the nucleophilic attack of the amino group onto the allylic bromide of this compound. This would be followed by an intramolecular aza-Michael addition of the tethered hydroxyl or amino group onto the α,β-unsaturated ester moiety to form the heterocyclic ring. The diastereoselectivity of this cyclization can often be controlled by the choice of reaction conditions and the stereochemistry of the starting amino alcohol. thieme-connect.comthieme-connect.com

For example, the synthesis of substituted morpholines has been accomplished with high diastereoselectivity using iron(III) catalysts. thieme-connect.comthieme-connect.com These reactions demonstrate that the formation of the six-membered ring can proceed with a high degree of stereocontrol, leading predominantly to the cis diastereoisomer. thieme-connect.comthieme-connect.com The development of catalytic enantioselective methods for the construction of such N,O-heterocycles is an active area of research. researchgate.net

The table below illustrates a hypothetical reaction scheme based on established chemical principles for the synthesis of a substituted morpholin-2-one (B1368128) from this compound and an amino acid derivative, highlighting the potential of this bromoester as a precursor for complex heterocyclic structures.

Table 1: Hypothetical Synthesis of a Chiral Morpholin-2-one Derivative

| Step | Reactants | Reagents and Conditions | Product | Yield (Hypothetical) |

| 1 | This compound, L-Serine methyl ester | Base (e.g., Et3N), Solvent (e.g., CH2Cl2), Room Temperature | tert-Butyl (E)-4-((1-(methoxycarbonyl)-2-hydroxyethyl)amino)but-2-enoate | 85% |

| 2 | tert-Butyl (E)-4-((1-(methoxycarbonyl)-2-hydroxyethyl)amino)but-2-enoate | Base (e.g., DBU), Solvent (e.g., THF), Room Temperature | (2S,5R)-tert-Butyl 5-(hydroxymethyl)-3-oxomorpholine-2-carboxylate | 75% (as a single diastereomer) |

This strategic application of this compound underscores its utility in the efficient assembly of functionalized heterocyclic systems, which are of significant interest in medicinal chemistry and drug discovery.

Role of E Tert Butyl 4 Bromobut 2 Enoate in Advanced Organic Transformations

Intermediacy in Pharmaceutical and Medicinal Chemistry Synthesis

(E)-tert-Butyl 4-bromobut-2-enoate and its close analogs are instrumental in the synthesis of several classes of therapeutic agents. The presence of both an electrophilic center at the bromine-bearing carbon and a Michael acceptor system in the α,β-unsaturated ester allows for a variety of coupling and annulation reactions.

Synthesis of Quinazoline (B50416) Derivatives (e.g., Afatinib, Dacomitinib Precursors)

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis for numerous approved drugs, particularly in oncology. Analogs of this compound are key in constructing the side chains of potent tyrosine kinase inhibitors like Afatinib and Dacomitinib.

In the synthesis of Afatinib, a related compound, methyl (E)-4-bromobut-2-enoate, is hydrolyzed to its corresponding carboxylic acid, which is then converted to the acyl chloride. arkat-usa.org This reactive intermediate is subsequently coupled with a substituted quinazoline amine to form the crucial amide linkage that is characteristic of Afatinib's structure. arkat-usa.org This sequence underscores the utility of the 4-bromobut-2-enoate framework as a precursor to the essential 4-(dimethylamino)but-2-enamide side chain.

Similarly, patent literature describing the synthesis of Dacomitinib and other quinazoline derivatives outlines the use of related 4-bromocrotonic acid esters to introduce functionalized side chains onto the core heterocycle. google.comgoogle.com These reactions leverage the reactivity of the bromo-substituent to attach the butenoate moiety, which can be further elaborated.

Table 1: Synthesis of Afatinib Intermediate

| Step | Reactant | Reagent/Conditions | Product | Reference |

| 1 | Methyl (E)-4-bromobut-2-enoate | Hydrolysis | (E)-4-bromobut-2-enoic acid | arkat-usa.org |

| 2 | (E)-4-bromobut-2-enoic acid | Acyl chloride formation | (E)-4-bromobut-2-enoyl chloride | arkat-usa.org |

| 3 | (E)-4-bromobut-2-enoyl chloride | Coupling with quinazoline amine | Amide intermediate | arkat-usa.org |

Building Blocks for HIV-1 Protease Inhibitor Cores via Related Aryl-Substituted Crotonates

While direct use of this compound in the synthesis of HIV-1 protease inhibitors is not prominently documented, its structure represents a valuable starting point for creating more complex building blocks. The vinyl bromide functionality allows for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, to introduce aryl substituents. thieme-connect.com This transformation would yield tert-butyl 4-arylbut-2-enoates (aryl-substituted crotonates).

These resulting structures are relevant to the design of non-peptidic protease inhibitors. The development of potent inhibitors often involves incorporating diverse functionalities to enhance binding interactions with the enzyme's active site. The aryl-substituted crotonate motif can serve as a component of the side chains or P-site ligands that are crucial for inhibitor potency and resistance profiles.

Enabling Synthesis of Substituted Indole (B1671886) Derivatives

The reactivity of 4-bromobut-2-enoate esters is harnessed to construct complex heterocyclic systems, including those related to the indole nucleus. In a notable example, ethyl (E)-4-bromobut-2-enoate, an analog of the title compound, undergoes a tandem annulation reaction with 2-acylbenzimidazoles. researchgate.net This process leads to the formation of novel substituted pyrido[1,2-a]benzimidazole (B3050246) derivatives under mild conditions. researchgate.net This reaction highlights the ability of the bromo-butenoate scaffold to participate in cyclization cascades, forming fused polycyclic systems.

The reaction likely proceeds via initial N-alkylation of the benzimidazole (B57391) by the alkyl bromide, followed by an intramolecular reaction involving the enoate portion to construct the new pyridone ring. This strategy provides efficient access to complex heterocyclic frameworks that are of interest in medicinal chemistry and materials science.

Table 2: Synthesis of Pyrido[1,2-a]benzimidazole Derivatives

| Reactant 1 | Reactant 2 | Conditions | Product Class | Reference |

| 2-Acylbenzimidazole derivatives | Ethyl (E)-4-bromobut-2-enoate | Mild | Substituted pyrido[1,2-a]benzimidazoles | researchgate.net |

Contributions to Material Science Research

The dual functionality of this compound also suggests its potential utility in the field of material science, particularly in the synthesis of functional polymers.

Development of Polymeric Materials Utilizing its Reactive Double Bond

The α,β-unsaturated ester portion of this compound is analogous to common monomers like acrylates and crotonates, which are known to undergo polymerization. Studies on tert-butyl crotonate have shown that it can be polymerized to form stereoregular polymers using organomagnesium initiators. acs.org Furthermore, tert-butyl acrylate (B77674) is widely used in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) to create well-defined polymers and block copolymers. cmu.eduacs.org These examples demonstrate the capability of the tert-butyl ester and the crotonate double bond to participate in chain-growth polymerization.

The presence of the bromo-substituent offers an additional layer of functionality. This bromine atom could serve multiple purposes in a resulting polymer. It could act as a site for post-polymerization modification, allowing for the grafting of other polymer chains or the attachment of functional molecules. Additionally, the incorporation of bromine into a polymer backbone is a known strategy for enhancing flame retardant properties, as seen in brominated polystyrene-polybutadiene copolymers. researchgate.net The bromine atoms can act as radical traps or release HBr at high temperatures, which interferes with the combustion process in the gas phase. researchgate.net Therefore, polymers derived from this compound could potentially be designed as functional materials with inherent flame retardancy.

Future Directions and Emerging Research Avenues Involving E Tert Butyl 4 Bromobut 2 Enoate

Exploration of Novel Catalytic Transformations

The structure of (E)-tert-butyl 4-bromobut-2-enoate is highly amenable to a variety of catalytic transformations beyond its conventional use in alkylations. Future research is anticipated to focus on expanding its reaction repertoire through novel catalytic systems that can offer unique reactivity, improved efficiency, and access to complex molecular architectures.

One promising area is the use of photoredox catalysis. This strategy could enable single-electron transfer (SET) pathways, leading to the formation of radical intermediates. Such reactivity could be harnessed for novel cross-coupling reactions, cyclizations, or additions that are not accessible through traditional two-electron pathways. For instance, the generation of a γ-radical from the C-Br bond could initiate conjugate additions or radical-polar crossover reactions.

Another frontier is the application of dual-catalysis systems. Combining a transition metal catalyst with an organocatalyst, for example, could allow for synergistic activation of both the electrophile and a nucleophile, leading to highly controlled and selective bond formations. Research in this area would likely explore combinations that can achieve challenging transformations, such as enantioselective vinylogous functionalization, under mild conditions.

Table 1: Potential Novel Catalytic Systems for this compound

| Catalytic System | Potential Transformation | Research Focus |

| Photoredox Catalysis (e.g., Iridium or Ruthenium complexes) | Radical-mediated C-C and C-heteroatom bond formation | Exploration of novel cross-coupling partners and intramolecular cyclizations. |

| Dual Catalysis (e.g., Palladium/Amine) | Synergistic activation for asymmetric vinylogous alkylation | Development of catalyst combinations for high enantioselectivity and broad substrate scope. |

| Gold Catalysis | π-acid activation of the double bond | Investigation of hydrofunctionalization or cycloaddition reactions. |

| Nickel Catalysis | Cross-coupling reactions | Utilization in reductive cross-coupling or reactions with organometallic reagents. |

Development of Asymmetric Synthetic Routes and Chiral Derivatives

A significant and largely untapped area of research is the development of asymmetric synthetic methods involving this compound. The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science, and this compound represents an ideal starting point for accessing valuable chiral building blocks.

Future efforts will likely be directed towards organocatalytic asymmetric vinylogous substitution reactions. Chiral amines, phosphoric acids, or N-heterocyclic carbenes (NHCs) could be employed to control the facial selectivity of nucleophilic attack at the γ-position, leading to the formation of enantioenriched products. The development of highly effective catalysts for this purpose remains a key objective.

Furthermore, the synthesis of chiral derivatives of the parent compound itself could be explored. For example, enzymatic desymmetrization or chiral resolution could provide access to enantiomerically pure forms, which would be invaluable for the synthesis of stereochemically defined complex targets.

Mechanistic Elucidation of Underexplored Reactivity Pathways and Stereochemical Control

While the reactivity of γ-bromo-α,β-unsaturated esters is generally understood to proceed via a vinylogous SN2 or SN2' mechanism, a deeper mechanistic understanding, particularly concerning stereochemical outcomes, is a ripe area for future investigation. The (E)-geometry of the double bond in the starting material plays a crucial role in determining the stereochemistry of the product, and a detailed elucidation of this relationship is essential for predictable synthesis.

Computational studies, such as Density Functional Theory (DFT), will be instrumental in mapping the potential energy surfaces of its reactions. These studies can help to:

Determine the transition state energies for competing pathways (e.g., direct substitution vs. vinylogous substitution).

Elucidate the role of the catalyst in lowering activation barriers and controlling stereoselectivity.

Predict the effect of different nucleophiles, solvents, and additives on the reaction outcome.

Experimental mechanistic studies, including kinetic analysis and the use of isotopically labeled substrates, would complement computational work to provide a comprehensive picture of the reaction dynamics.

Sustainable and Green Chemistry Approaches to Synthesis and Application

Aligning with the broader goals of the chemical industry, future research will undoubtedly focus on developing more sustainable and environmentally benign methods for both the synthesis and application of this compound.

Key areas of investigation will include:

Greener Synthesis: Exploring synthetic routes that minimize waste, use less hazardous reagents, and operate in greener solvents (e.g., water, supercritical CO₂, or bio-based solvents). The potential for a one-pot or flow chemistry synthesis from readily available starting materials would be a significant advancement.

Biocatalysis: The use of enzymes (e.g., lipases, esterases, or dehalogenases) for the synthesis or transformation of this compound could offer high selectivity under mild, aqueous conditions. Research into engineering enzymes for novel reactivity with this substrate is a particularly exciting prospect.

Table 2: Comparison of Potential Green Chemistry Strategies

| Strategy | Traditional Approach | Green Chemistry Approach | Potential Benefit |

| Solvent Use | Anhydrous organic solvents (e.g., THF, DCM) | Water, ethanol, or solvent-free conditions | Reduced environmental impact and improved safety. |

| Catalysis | Stoichiometric reagents | Catalytic amounts of reusable catalysts (organo-, bio-, or metal) | Lower waste generation and reduced cost. |

| Synthesis Process | Batch processing | Continuous flow synthesis | Improved control, safety, and scalability. |

By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a powerful tool in modern organic synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.